[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
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Overview
Description
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl and methyl group on the pyrazole ring, as well as a methoxyethyl amine group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable alkylating agent, such as 2-methoxyethylamine. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.
Comparison with Similar Compounds
Similar Compounds
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: A similar compound with an ethanone group instead of a methoxyethyl amine group.
3-(4-(1H-pyrazol-4-yl)phenyl)propanoic acid: Another pyrazole derivative with different substituents.
Uniqueness
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H19N3O |
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Molecular Weight |
197.28 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-2-methoxyethanamine |
InChI |
InChI=1S/C10H19N3O/c1-4-13-8-10(9(2)12-13)7-11-5-6-14-3/h8,11H,4-7H2,1-3H3 |
InChI Key |
ATIRZPDTYIVVFF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCCOC |
Origin of Product |
United States |
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